![molecular formula C20H20F3N5O B2731385 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1207011-60-6](/img/structure/B2731385.png)
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzimidazole group, a piperazine group, and a trifluoromethyl group . It is likely to be used as an intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the formation of the benzimidazole group, which is a key component of many functional molecules . In one study, a series of benzimidazole thiourea derivatives were synthesized by reacting a thio methyl group with different amines in the presence of ethanol .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The benzimidazole group is a heterocyclic aromatic compound, while the piperazine group is a cyclic amine . The trifluoromethyl group is a common substituent in organic chemistry, known for its high electronegativity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. The benzimidazole group, in particular, is a key component in many chemical reactions . In one study, benzimidazole thiourea derivatives showed good activity against certain bacterial strains .Scientific Research Applications
Antitumor and Anticancer Research
The compound has shown promise in inhibiting tumor growth. Researchers have evaluated its effects on various cancer cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404. Notably, it exhibits moderate to high inhibitory activities against these tumor cells while demonstrating lower cytotoxicity toward normal cells compared to conventional chemotherapeutic agents like 5-fluorouracil (5-FU) and cisplatin .
Apoptosis Induction
Studies indicate that this compound induces apoptosis (programmed cell death) in cancer cells. Mechanisms include Annexin V binding, caspase activation, loss of mitochondrial membrane potential (MMP), and decreased ATP levels .
Antibacterial and Antioxidant Properties
Computational studies suggest that the compound has excellent intestinal absorption rates (over 80%) and moderate toxicity. Molecular docking studies reveal comparable antibacterial and antioxidant potential .
Synthesis of Imidazoles
Imidazoles are essential heterocyclic motifs in functional molecules. While the compound itself contains an imidazole ring, its synthesis methods contribute to broader research. For instance, recent advances in regiocontrolled synthesis of substituted imidazoles are crucial for applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Neuropharmacology and CNS Disorders
Given the compound’s piperazine moiety, it could be relevant in neuropharmacological research. Investigating its effects on central nervous system (CNS) disorders, such as anxiety, depression, or schizophrenia, could yield valuable insights.
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3987–4001. Link Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl-phenyl)piperazine derivatives as potential antitumor agents. (2018). RSC Advances, 8(42), 23625–23634. Link 1,4-bis(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP) induces apoptosis in cancer cells. (2007). Cancer Research, 67(9 Supplement), 1912. Link Synthesis of 5-{[(1H-benzo[d]imidazol-2-yl)sulfonyl]methyl}-3-alkyl-1,2,4-oxadiazoles as potential antibacterial and antioxidant agents. (2021). Journal of Molecular Structure, 1248, 131194. Link
Mechanism of Action
While the exact mechanism of action of this compound is not clear from the available information, similar compounds have been shown to inhibit the proliferation of certain cancer cells . Other compounds with a benzimidazole group have been used as directing groups in palladium-catalyzed oxidative annulation reactions .
Future Directions
The future research directions for this compound could involve further exploration of its synthesis and potential applications. The benzimidazole group, in particular, is a key component of many functional molecules and has been the focus of recent advances in synthesis . Additionally, similar compounds have shown promising results in biological applications, suggesting potential future directions in medicinal chemistry .
properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O/c21-20(22,23)14-4-3-5-15(12-14)24-19(29)28-10-8-27(9-11-28)13-18-25-16-6-1-2-7-17(16)26-18/h1-7,12H,8-11,13H2,(H,24,29)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRNCJKFDRUOBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide |
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